molecular formula C16H15ClN2O3S B2453361 2-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1903648-02-1

2-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2453361
CAS RN: 1903648-02-1
M. Wt: 350.82
InChI Key: YBPKQNDUOJJYDM-UHFFFAOYSA-N
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Description

2-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • A novel approach to synthesizing 2H-isoindole-4,7-diones involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones, forming 2H-isoindole-4,7-diones among other compounds. This method highlights the structural versatility and potential of isoindole diones in chemical synthesis (Schubert-Zsilavecz et al., 1991).
  • The molecular structures of certain hexahydroisoindole-1,3-dione compounds show significant differences in their conformations, underlining the importance of structural analysis in understanding the properties and applications of such molecules (Li et al., 2005).
  • An efficient and mild dehydrating agent has been found to facilitate the one-pot synthesis of various pyrimidinones, azetidinones, and pyridones via cycloaddition reactions, demonstrating the chemical flexibility and potential utility of compounds within this structural family (Singh et al., 1991).

Potential Applications

  • The development of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione illustrates a new synthesis pathway that could lead to novel applications in pharmaceuticals or material science, showcasing the adaptability and potential utility of these compounds in various domains (Tan et al., 2016).
  • The structural characterization of isoindole-1,3-dione derivatives through 1D, COSY, and HSQC 2D NMR Spectroscopy confirms the identity of complex molecules, emphasizing the importance of detailed structural analysis in the development of new compounds with potential scientific and industrial applications (Dioukhane et al., 2021).

properties

IUPAC Name

2-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-6-5-12(23-13)16(22)18-7-9(8-18)19-14(20)10-3-1-2-4-11(10)15(19)21/h1-2,5-6,9-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPKQNDUOJJYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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